molecular formula C21H27N3O2 B11378399 5,7-diethyl-1',5'-dimethyl-6H-spiro[1,3-diazatricyclo[3.3.1.1~3,7~]decane-2,3'-indole]-2',6(1'H)-dione

5,7-diethyl-1',5'-dimethyl-6H-spiro[1,3-diazatricyclo[3.3.1.1~3,7~]decane-2,3'-indole]-2',6(1'H)-dione

Cat. No.: B11378399
M. Wt: 353.5 g/mol
InChI Key: GDHKAPVLGLPBQH-UHFFFAOYSA-N
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Description

5,7-diethyl-1’,5’-dimethyl-6H-spiro[1,3-diazatricyclo[3.3.1.1~3,7~]decane-2,3’-indole]-2’,6(1’H)-dione is a complex organic compound featuring a spiro structure. This compound is part of the indole derivatives family, which are known for their diverse biological activities and applications in various fields such as chemistry, biology, and medicine .

Preparation Methods

The synthesis of 5,7-diethyl-1’,5’-dimethyl-6H-spiro[1,3-diazatricyclo[3.3.1.1~3,7~]decane-2,3’-indole]-2’,6(1’H)-dione involves multiple steps, typically starting with the preparation of the indole nucleus. The reaction conditions often include the use of strong acids or bases, high temperatures, and specific catalysts to facilitate the formation of the spiro structure. Industrial production methods may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity .

Chemical Reactions Analysis

This compound undergoes various types of chemical reactions, including:

    Oxidation: It can be oxidized using reagents like potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst.

    Substitution: Electrophilic substitution reactions are common due to the presence of the indole nucleus, which is highly reactive towards electrophiles. Common reagents and conditions used in these reactions include strong acids, bases, and specific catalysts.

Scientific Research Applications

5,7-diethyl-1’,5’-dimethyl-6H-spiro[1,3-diazatricyclo[3.3.1.1~3,7~]decane-2,3’-indole]-2’,6(1’H)-dione has several scientific research applications:

    Chemistry: It is used as a building block for the synthesis of more complex molecules.

    Biology: It has been studied for its potential biological activities, including antiviral, anti-inflammatory, and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of this compound involves its interaction with specific molecular targets and pathways. The indole nucleus allows it to bind with high affinity to multiple receptors, influencing various biological processes. The exact pathways and targets depend on the specific application and the biological system being studied .

Comparison with Similar Compounds

Similar compounds include other indole derivatives such as:

Properties

Molecular Formula

C21H27N3O2

Molecular Weight

353.5 g/mol

IUPAC Name

5,7-diethyl-1',5'-dimethylspiro[1,3-diazatricyclo[3.3.1.13,7]decane-2,3'-indole]-2',6-dione

InChI

InChI=1S/C21H27N3O2/c1-5-19-10-23-12-20(6-2,17(19)25)13-24(11-19)21(23)15-9-14(3)7-8-16(15)22(4)18(21)26/h7-9H,5-6,10-13H2,1-4H3

InChI Key

GDHKAPVLGLPBQH-UHFFFAOYSA-N

Canonical SMILES

CCC12CN3CC(C1=O)(CN(C2)C34C5=C(C=CC(=C5)C)N(C4=O)C)CC

Origin of Product

United States

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